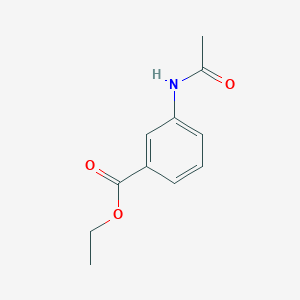

Ethyl 3-acetamidobenzoate

Overview

Description

Ethyl 3-acetamidobenzoate is an organic compound with the molecular formula C11H13NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the amino group is acetylated. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-acetamidobenzoate can be synthesized through the esterification of 3-amino benzoic acid with ethanol in the presence of an acid catalyst, followed by acetylation of the amino group using acetic anhydride. The reaction conditions typically involve refluxing the mixture to ensure complete reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sulfuric acid or hydrochloric acid is common to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-acetamidobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: 3-acetamidobenzoic acid.

Reduction: 3-acetamidobenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl 3-acetamidobenzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for anesthetic compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 3-acetamidobenzoate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The acetylated amino group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Ethyl 4-acetamidobenzoate: Similar structure but with the acetamido group at the para position.

Methyl 3-acetamidobenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

N-acetylbenzocaine: A related compound used as a local anesthetic

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position of the acetamido group influences its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

Ethyl 3-acetamidobenzoate, an organic compound with the molecular formula , is a derivative of benzoic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an acetamido group attached to the benzene ring, making it a valuable compound in organic synthesis. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 221.23 g/mol |

| Boiling Point | 250 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with sodium channels within neuronal cells. Research indicates that this compound can block the generation of action potentials via voltage-dependent sodium channels, effectively suppressing nerve excitability. This mechanism is crucial for its potential use as an anesthetic agent.

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits sodium influx into nerve cells, leading to decreased neuronal firing rates. The lipid solubility of the compound enhances its ability to penetrate cell membranes and interact with sodium channels directly .

In Vivo Studies

In vivo experiments conducted on Xenopus laevis tadpoles showed that this compound produced a dose-dependent blockade of motor and sensory nerve activity. Electrophysiological recordings indicated that this compound could effectively anesthetize both sensory and motor nerves, suggesting its potential application in surgical procedures involving aquatic organisms .

Antimicrobial Properties

This compound has been studied for its antimicrobial activity. Preliminary research suggests that it exhibits inhibitory effects against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Case Studies and Research Findings

Research findings indicate that this compound's anesthetic properties may be comparable to established local anesthetics like benzocaine. A comparative study highlighted its effectiveness in blocking nerve activity without significant adverse effects observed in controlled environments .

Summary of Key Research Findings

Clinical Implications

Despite promising findings regarding its biological activities, there have been no clinical trials conducted to evaluate the safety and efficacy of this compound in humans. Further research is necessary to explore its therapeutic potential and establish safety profiles for clinical applications.

Properties

IUPAC Name |

ethyl 3-acetamidobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11(14)9-5-4-6-10(7-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOGEXYCOVAAIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351452 | |

| Record name | ethyl 3-acetamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19305-32-9 | |

| Record name | Ethyl 3-(acetylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19305-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-acetamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.